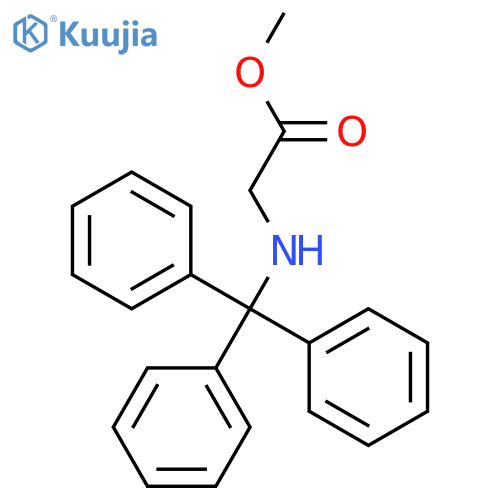Cas no 10065-71-1 (Glycine,N-(triphenylmethyl)-, methyl ester)

10065-71-1 structure
商品名:Glycine,N-(triphenylmethyl)-, methyl ester
Glycine,N-(triphenylmethyl)-, methyl ester 化学的及び物理的性質
名前と識別子
-
- Glycine,N-(triphenylmethyl)-, methyl ester
- methyl 2-(tritylamino)acetate
- N-TRITYLGLYCINE METHYL ESTER
- GLYCINE,N-TRITYL,METHYL ESTER
- Glycine,N-trityl-,methyl ester (8CI)
- methyl N-tritylglycinate
- N-Trityl-glycin-methylester
- glycine, N-(triphenylmethyl)-, methyl ester
- METHYL 2-[(TRIPHENYLMETHYL)AMINO]ACETATE
- DTXSID60348470
- Trt-Gly-OMe
- InChI=1/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H
- AKOS027327160
- SCHEMBL22916699
- AS-66069
- 10065-71-1
-
- MDL: MFCD06795924
- インチ: InChI=1S/C22H21NO2/c1-25-21(24)17-23-22(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,23H,17H2,1H3
- InChIKey: QFCOXPSJQAJMPM-UHFFFAOYSA-N
- ほほえんだ: C(NCC(=O)OC)(C=1C=CC=CC1)(C=2C=CC=CC2)C=3C=CC=CC3
計算された属性
- せいみつぶんしりょう: 331.15700
- どういたいしつりょう: 331.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 359
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- PSA: 38.33000
- LogP: 4.13200
Glycine,N-(triphenylmethyl)-, methyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D761415-25g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 25g |
$475 | 2024-07-28 | |
| eNovation Chemicals LLC | D761415-1g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 1g |
$100 | 2024-07-28 | |
| A2B Chem LLC | AA03150-5g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 5g |
$1109.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D761415-5g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 5g |
$175 | 2024-07-28 | |
| eNovation Chemicals LLC | D761415-10g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 98% | 10g |
$275 | 2024-07-28 | |
| A2B Chem LLC | AA03150-1g |
Glycine, N-(triphenylmethyl)-, methyl ester |
10065-71-1 | 1g |
$403.00 | 2024-04-20 |
Glycine,N-(triphenylmethyl)-, methyl ester 関連文献
-
Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
-
3. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
10065-71-1 (Glycine,N-(triphenylmethyl)-, methyl ester) 関連製品
- 18514-46-0(N-(Triphenylmethyl)glycine Ethyl Ester)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
